Methyl 3-hydroxy-2-methylbenzoate
Overview
Description
“Methyl 3-hydroxy-2-methylbenzoate” is an organic compound with the CAS Number: 55289-05-9 . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of “Methyl 3-hydroxy-2-methylbenzoate” involves a reaction with thionyl chloride in methanol under reflux conditions . The product is then purified by silica chromatography .Molecular Structure Analysis
The molecular weight of “Methyl 3-hydroxy-2-methylbenzoate” is 166.18 . The exact molecular structure can be represented by the linear formula: C9H10O3 .Physical And Chemical Properties Analysis
“Methyl 3-hydroxy-2-methylbenzoate” is a solid at room temperature . It has a molecular weight of 166.18 . It is sealed in dry conditions and stored at room temperature . It is slightly soluble in chloroform and methanol .Scientific Research Applications
“Methyl 3-hydroxy-2-methylbenzoate” is a chemical compound with the molecular formula C9H10O3 . It’s used in various scientific research applications, including proteomics research . It’s also used in chemical research, where it’s often analyzed using techniques such as NMR, HPLC, LC-MS, and UPLC .
Proteomics Research
“Methyl 3-hydroxy-2-methylbenzoate” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various ways, such as a reagent or a standard in protein analysis.
Chemical Research
This compound is often analyzed using techniques such as NMR, HPLC, LC-MS, and UPLC . These techniques are used to identify and quantify the compound, study its structure, and understand its behavior under different conditions.
Simulation Visualizations
Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations with this compound . These visualizations can help researchers understand the molecular structure and dynamics of the compound.
Organic Synthesis
“Methyl 3-hydroxy-2-methylbenzoate” is used as an important raw material and intermediate in organic synthesis . It can be used to produce other chemicals, contributing to the development of new compounds and materials.
Pharmaceuticals
This compound could potentially be used in the pharmaceutical industry . While specific applications aren’t mentioned in the search results, intermediates like this are often used in the synthesis of drugs.
Agrochemicals and Dyestuff
“Methyl 3-hydroxy-2-methylbenzoate” is also used in the production of agrochemicals and dyestuff . Agrochemicals include pesticides, fertilizers, and other chemicals used in agriculture. Dyestuffs are substances used to impart color to a material.
Safety And Hazards
“Methyl 3-hydroxy-2-methylbenzoate” is classified under the GHS07 category . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
methyl 3-hydroxy-2-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6-7(9(11)12-2)4-3-5-8(6)10/h3-5,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSKJGYGIBLIAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70500143 | |
Record name | Methyl 3-hydroxy-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70500143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-hydroxy-2-methylbenzoate | |
CAS RN |
55289-05-9 | |
Record name | Methyl 3-hydroxy-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70500143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-hydroxy-2-methylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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